molecular formula C11H9BrFNO2 B1413892 Ethyl 6-bromo-2-cyano-3-fluorophenylacetate CAS No. 1805188-68-4

Ethyl 6-bromo-2-cyano-3-fluorophenylacetate

Cat. No.: B1413892
CAS No.: 1805188-68-4
M. Wt: 286.1 g/mol
InChI Key: HPQFJRMKMPWYOZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-cyano-3-fluorophenylacetate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a bromine atom, a cyano group, and a fluorine atom attached to a phenyl ring, along with an ethyl ester group. It is used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-cyano-3-fluorophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of a cyano group and a fluorine atom. The reaction conditions often involve the use of bromine or bromine-containing reagents, cyanide sources such as sodium cyanide or potassium cyanide, and fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods may also employ catalysts to accelerate the reactions and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-cyano-3-fluorophenylacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized phenylacetates, including quinones and other oxygenated products.

Scientific Research Applications

Ethyl 6-bromo-2-cyano-3-fluorophenylacetate is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-cyano-3-fluorophenylacetate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, the cyano group can act as an electron-withdrawing group, and the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-2-cyano-3-fluorophenylacetate
  • Ethyl 6-bromo-2-cyano-3-chlorophenylacetate
  • Ethyl 6-bromo-2-cyano-3-methylphenylacetate

Uniqueness

Ethyl 6-bromo-2-cyano-3-fluorophenylacetate is unique due to the specific combination of bromine, cyano, and fluorine substituents on the phenyl ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom, in particular, can significantly influence the compound’s pharmacokinetic properties and its interaction with biological targets.

Properties

IUPAC Name

ethyl 2-(6-bromo-2-cyano-3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)5-7-8(6-14)10(13)4-3-9(7)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQFJRMKMPWYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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